Cas no 731802-18-9 (ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate)
ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
- Z56950506
- G35955
- 731802-18-9
- DTXSID901331590
- MLS001172429
- NCGC00188448-01
- SCHEMBL20530846
- SR-01000048027-1
- GEB80218
- SMR000590609
- AKOS005198549
- MLS001172429-02
- CS-0220681
- ethyl2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
- HMS2915I07
- SR-01000048027
- CHEMBL1563565
- EN300-07273
-
- Inchi: 1S/C14H16N2O2S/c1-3-18-13(17)12-10(2)19-14(16-12)15-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16)
- InChI Key: XRHGILXNYJWLHY-UHFFFAOYSA-N
- SMILES: S1C(C)=C(C(=O)OCC)N=C1NCC1C=CC=CC=1
Computed Properties
- Exact Mass: 276.09324893Da
- Monoisotopic Mass: 276.09324893Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 79.5Ų
ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B127205-50mg |
Ethyl 2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylate |
731802-18-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B127205-100mg |
Ethyl 2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylate |
731802-18-9 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B127205-500mg |
Ethyl 2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylate |
731802-18-9 | 500mg |
$ 320.00 | 2022-06-07 | ||
| Chemenu | CM452902-1g |
ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate |
731802-18-9 | 95%+ | 1g |
$323 | 2022-12-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291351-50mg |
Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate |
731802-18-9 | 95% | 50mg |
¥1497.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291351-100mg |
Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate |
731802-18-9 | 95% | 100mg |
¥1663.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291351-250mg |
Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate |
731802-18-9 | 95% | 250mg |
¥2318.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291351-500mg |
Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate |
731802-18-9 | 95% | 500mg |
¥3775.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291351-1g |
Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate |
731802-18-9 | 95% | 1g |
¥6451.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1291351-2.5g |
Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate |
731802-18-9 | 95% | 2.5g |
¥12670.00 | 2024-07-28 |
ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate
Ethyl 2-(Benzylamino)-5-methyl-1,3-thiazole-4-carboxylate (CAS No. 731802-18-9): A Comprehensive Overview
Ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate (CAS No. 731802-18-9) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound features a thiazole core, a heterocyclic structure known for its diverse biological activities and applications in drug development. The presence of the benzylamino and ethyl carboxylate groups further enhances its versatility, making it a valuable intermediate in synthetic chemistry.
The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, which is widely recognized for its role in pharmaceuticals, agrochemicals, and functional materials. The substitution pattern in ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate contributes to its unique physicochemical properties, such as solubility, stability, and reactivity. Researchers have explored its potential as a building block for designing novel compounds with antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, the demand for thiazole derivatives has surged due to their relevance in addressing global health challenges, such as antibiotic resistance and chronic diseases. The compound CAS No. 731802-18-9 has been investigated for its role in modulating biological pathways, particularly those involving enzyme inhibition and receptor binding. Its structural features make it a promising candidate for further optimization in drug discovery programs.
From a synthetic perspective, ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate can be prepared through multi-step organic reactions, including condensation, cyclization, and esterification. The purity and yield of the final product are critical for its application in high-value research and industrial processes. Advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, are employed to characterize and validate its structure.
The compound’s ethyl carboxylate group offers opportunities for further derivatization, enabling the creation of a wide range of analogs with tailored properties. This flexibility is particularly valuable in combinatorial chemistry and high-throughput screening, where libraries of compounds are generated to identify lead molecules for therapeutic development. The benzylamino moiety also contributes to the compound’s lipophilicity, influencing its pharmacokinetic profile.
Beyond pharmaceuticals, ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate has potential applications in material science, such as in the synthesis of organic semiconductors and fluorescent dyes. Its electron-rich thiazole ring can participate in π-conjugation, making it suitable for optoelectronic devices. Researchers are also exploring its use in catalysis and as a ligand in coordination chemistry.
In the context of sustainability and green chemistry, efforts are underway to develop eco-friendly synthetic routes for thiazole derivatives, including CAS No. 731802-18-9. Solvent-free reactions, catalytic methods, and renewable starting materials are being investigated to reduce the environmental impact of chemical production. These advancements align with the growing emphasis on sustainable practices in the chemical industry.
The market for ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate is expected to grow as its applications expand across multiple sectors. Pharmaceutical companies, academic institutions, and research laboratories are the primary consumers of this compound, driving innovation and demand. Regulatory compliance and quality assurance remain paramount to ensure its safe and effective use.
In summary, ethyl 2-(benzylamino)-5-methyl-1,3-thiazole-4-carboxylate (CAS No. 731802-18-9) is a multifaceted compound with significant potential in drug discovery, material science, and beyond. Its unique structural attributes and adaptability make it a valuable asset for researchers and industries alike. As scientific understanding advances, new opportunities for its application are likely to emerge, further solidifying its importance in modern chemistry.
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